(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Compounds featuring the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and their presence in various therapeutic agents. This particular compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a piperidine ring, which contribute to its unique chemical properties and potential applications in scientific research.
The synthesis of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine typically involves several key steps:
Additional synthetic routes may include:
The molecular structure of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine features:
The specific arrangement of these groups influences the compound's reactivity and biological interactions. X-ray crystallography has been used to confirm the structure and stereochemistry of similar compounds.
(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine can undergo various chemical reactions:
The mechanism of action for (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets within biological systems. Piperidine derivatives have been shown to interact with G-protein coupled receptors, such as the chemokine receptor CCR5, which plays a critical role in HIV entry into cells. This interaction suggests potential antiviral properties, making it a candidate for further biological evaluation.
While specific physical property data for (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine is limited, compounds in this class typically exhibit:
The chemical properties include:
(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine has several significant applications:
The Ugi four-component reaction (Ugi-4CR) provides an efficient single-pot strategy for synthesizing the core structure of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine. This convergent approach combines an aldehyde, amine, carboxylic acid, and isocyanide to generate bis-amide intermediates that undergo subsequent reductive modification. Key steps include:
Table 1: Optimization of Ugi-4CR and Reductive Amination Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Ugi-4CR Adduct Formation | Cyclopropylamine, 1-benzyl-4-piperidinecarboxaldehyde, formic acid, tBuNC, MeOH, 24h, RT | 78 | 85 |
Boc Deprotection | TFA/CH~2~Cl~2~ (1:1), 0°C → RT, 2h | Quant. | 90 |
Reductive Amination | NaBH(OAc)~3~, THF, 60°C, 12h | 82 | 98+ (post-cryst.) |
Alternative pathways involve Mitsunobu coupling between N-Boc-4-hydroxymethylpiperidine and 3-hydroxybenzophenone, followed by benzylation and amide coupling with cyclopropylamine. This sequence achieves comparable yields (72-85% per step) but requires additional purification [3]. Stereochemical integrity at the piperidine 4-position is maintained using (R)-enantiopure starting materials, crucial for biological activity [3].
Palladium-catalyzed hydrogenation enables efficient functionalization of the piperidine ring while preserving the acid-sensitive cyclopropylamine moiety. Critical advances include:
Table 2: Hydrogenation Catalysts for Piperidine Intermediate Reduction
Catalyst System | Conditions | Conv. (%) | Selectivity (%) | Key Advantage |
---|---|---|---|---|
Pd/C (5%) | EtOH, 50 psi H~2~, 25°C, 4h | 98 | >98 | No cyclopropane ring opening |
Ru/TiO~2~-Melamine | H~2~O, 100°C, 20 bar H~2~ | 92 | 90 | Aqueous compatibility |
Rh(I)-P,N Ligand | iPrOH, 80°C, 10 bar H~2~ | 95 | 94 (enantiospecific) | Chiral induction |
Microwave-assisted transfer hydrogenation using ammonium formate and Pd(OH)~2~/C reduces reaction times to <30 minutes while maintaining yields at 89%. This approach is particularly valuable for acid-sensitive intermediates where strong acid conditions degrade the cyclopropylamine group [2] [9].
Continuous flow technology addresses key scalability challenges in the synthesis of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine, particularly gas-evolving reactions and exothermic steps:
Reductive Amination Under Flow: A packed-bed reactor with immobilized borohydride resin (Amberlyst A-26 BH~4~^−^ form) enables continuous reductive amination. Solutions of keto-piperidine (0.3M) and cyclopropylamine (0.45M) in MeOH/THF (3:1) are co-fed at 0.5 mL/min through a 10 mL column at 50°C. Residence time of 20 minutes provides 85% conversion with >99% selectivity, eliminating borohydride workup [5] [8].
High-Pressure Hydrogenation: ThalesNano H-Cube Pro® reactors with Pd/C cartridges (30 bar H~2~, 60°C) process pyridine precursors at 5 g/h scale. The continuous gas-liquid separation prevents catalyst flooding and achieves 97% conversion with residence times under 3 minutes – a 20-fold productivity increase over batch [5] [8].
Table 3: Continuous Flow vs. Batch Process Metrics
Parameter | Batch Process | Flow Process | Improvement Factor |
---|---|---|---|
Production Rate | 15 g/day | 120 g/day | 8× |
Reductive Amination Time | 12 h | 0.33 h (residence time) | 36× |
Hydrogenation Catalyst Loading | 5 mol% | 1.5 mol% (cartridge reuse) | 3.3× reduction |
Overall Yield | 61% | 79% | +18% |
Solvent Consumption | 50 L/kg product | 18 L/kg product | 64% reduction |
Integrated flow platforms combining hydrogenation, mixing, and temperature zones enable end-to-end continuous synthesis. A representative sequence: (1) continuous piperidine N-benzylation, (2) in-line Boc deprotection with acid scavenging, and (3) reductive amination with cyclopropylamine achieves 68% overall yield at 10 g/h throughput [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1